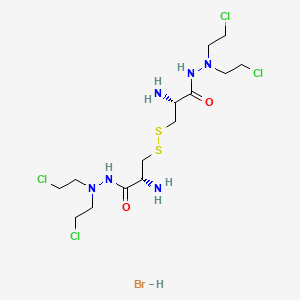
L-Cystine, bis(2,2-bis(2-chloroethyl)hydrazide), monohydrobromide
描述
L-Cystine, bis(2,2-bis(2-chloroethyl)hydrazide), monohydrobromide is a complex organic compound with significant applications in various fields This compound is known for its unique chemical structure, which includes two hydrazide groups and a monohydrobromide moiety
属性
CAS 编号 |
57357-12-7 |
|---|---|
分子式 |
C14H29BrCl4N6O2S2 |
分子量 |
599.3 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-[[(2R)-2-amino-3-[2,2-bis(2-chloroethyl)hydrazinyl]-3-oxopropyl]disulfanyl]-N',N'-bis(2-chloroethyl)propanehydrazide;hydrobromide |
InChI |
InChI=1S/C14H28Cl4N6O2S2.BrH/c15-1-5-23(6-2-16)21-13(25)11(19)9-27-28-10-12(20)14(26)22-24(7-3-17)8-4-18;/h11-12H,1-10,19-20H2,(H,21,25)(H,22,26);1H/t11-,12-;/m0./s1 |
InChI 键 |
UVERWXGUYGBHJQ-FXMYHANSSA-N |
手性 SMILES |
C(CCl)N(CCCl)NC(=O)[C@H](CSSC[C@@H](C(=O)NN(CCCl)CCCl)N)N.Br |
规范 SMILES |
C(CCl)N(CCCl)NC(=O)C(CSSCC(C(=O)NN(CCCl)CCCl)N)N.Br |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cystine, bis(2,2-bis(2-chloroethyl)hydrazide), monohydrobromide typically involves the reaction of L-cystine with 2,2-bis(2-chloroethyl)hydrazine under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a specific temperature and pH to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反应分析
Types of Reactions
L-Cystine, bis(2,2-bis(2-chloroethyl)hydrazide), monohydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The hydrazide groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydrazines. Substitution reactions can result in the formation of various substituted hydrazides.
科学研究应用
L-Cystine, bis(2,2-bis(2-chloroethyl)hydrazide), monohydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential role in biological processes and as a tool for investigating cellular mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interfere with cellular processes.
Industry: Utilized in the production of various chemical products and as a component in specialized industrial processes.
作用机制
The mechanism of action of L-Cystine, bis(2,2-bis(2-chloroethyl)hydrazide), monohydrobromide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This can result in the inhibition of key cellular processes, making it a potential candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
- L-Cystine, bis(2,2-bis(2-chloroethyl)hydrazide), dihydrobromide
- L-Cystine, bis(2,2-bis(2-chloroethyl)hydrazide), hydrochloride
Uniqueness
L-Cystine, bis(2,2-bis(2-chloroethyl)hydrazide), monohydrobromide is unique due to its specific chemical structure, which includes a monohydrobromide moiety. This distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


